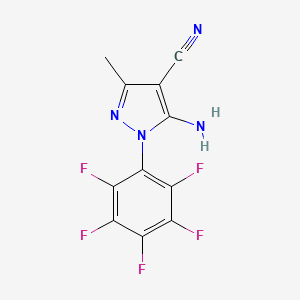

5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole

Descripción general

Descripción

5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an amino group at position 5, a cyano group at position 4, a methyl group at position 3, and a perfluorophenyl group at position 1. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1-(perfluorophenyl)-1H-pyrazole-4-carbonitrile with ammonia or an amine source can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The specific conditions, including temperature, pressure, and choice of solvents, are tailored to achieve the best results.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Cyclization Reactions: The compound can form fused heterocyclic structures through cyclization reactions.

Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and catalysts such as p-toluenesulfonic acid (p-TSA). Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvent choices to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, fused heterocyclic compounds, and imines. These products are valuable intermediates in the synthesis of more complex organic molecules .

Aplicaciones Científicas De Investigación

The compound exhibits significant biological properties, making it a valuable candidate in pharmaceutical research. Key areas of application include:

-

Anticancer Activity :

- Research indicates that derivatives of pyrazole compounds, including 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole, show potent inhibition against various human tumor cell lines such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The structure-activity relationship suggests that modifications can enhance anticancer efficacy.

-

Anti-inflammatory Properties :

- Compounds derived from this pyrazole have demonstrated the ability to reduce inflammation in cellular models. For instance, studies showed that certain derivatives influenced lipopolysaccharide (LPS)-induced glial inflammation . This positions them as potential therapeutic agents for neuroinflammatory conditions.

-

Antimicrobial Activity :

- The compound has been tested for antifungal properties against various Candida species . Its effectiveness in this area highlights its potential as an antifungal agent.

Synthesis and Derivative Development

The synthesis of this compound serves as a precursor for developing other biologically active compounds.

Synthetic Routes

Several methods have been reported for synthesizing pyrazole derivatives:

- Multicomponent Reactions : These reactions often involve combining 5-amino-pyrazoles with various aldehydes and ketones to yield complex structures with enhanced biological activities .

Case Studies

- Synthesis of Pyrazolo[3,4-b]pyridines :

- Antitumor Activity Evaluation :

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The perfluorophenyl group enhances its binding affinity and specificity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-3-methyl-1-phenylpyrazole: Similar structure but lacks the cyano and perfluorophenyl groups.

4-Amino-3-cyano-5-methylpyrazole: Similar structure but lacks the perfluorophenyl group.

5-Amino-1-(perfluorophenyl)pyrazole: Similar structure but lacks the cyano and methyl groups

Uniqueness

The presence of the perfluorophenyl group in 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole imparts unique properties such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it particularly valuable in medicinal chemistry and materials science .

Actividad Biológica

5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, serves as a building block in synthetic chemistry and has been investigated for its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 288.18 g/mol. The compound features an amino group at position 5, a cyano group at position 4, a methyl group at position 3, and a perfluorophenyl group at position 1. This structural configuration imparts distinct chemical properties that enhance its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It acts as an enzyme inhibitor , binding to active sites and modulating enzymatic functions. The presence of the perfluorophenyl group increases lipophilicity, improving the compound's binding affinity to target proteins and enhancing its efficacy in biological systems .

Biological Activities

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

1. Antitumor Activity:

- Pyrazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. Research indicates that certain pyrazoles can inhibit key signaling pathways involved in tumor growth, such as those mediated by BRAF(V600E) and EGFR .

- In vitro studies demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with conventional chemotherapeutics like doxorubicin, suggesting potential for synergistic effects in treatment regimens .

2. Antimicrobial Properties:

- The compound has been explored for its antimicrobial potential. Certain pyrazole derivatives have demonstrated activity against various pathogens, indicating that modifications to the pyrazole structure can enhance antimicrobial efficacy .

3. Enzyme Inhibition:

- As noted, this compound is utilized in studies focusing on enzyme inhibitors. Its ability to interact with enzymes involved in metabolic pathways makes it a candidate for further investigation in drug development .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar pyrazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Amino-3-methyl-1-phenylpyrazole | Lacks cyano and perfluorophenyl groups | Moderate antitumor activity |

| 4-Amino-3-cyano-5-methylpyrazole | Lacks perfluorophenyl group | Notable antifungal activity |

| 5-Amino-1-(perfluorophenyl)pyrazole | Lacks cyano and methyl groups | Limited studies on enzymatic inhibition |

The presence of the perfluorophenyl group in this compound enhances its lipophilicity and binding affinity compared to other derivatives, making it particularly valuable in medicinal chemistry .

Case Studies

Several case studies have documented the biological activities associated with pyrazole derivatives:

- Anticancer Studies:

- Enzyme Inhibition Research:

Propiedades

IUPAC Name |

5-amino-3-methyl-1-(2,3,4,5,6-pentafluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F5N4/c1-3-4(2-17)11(18)20(19-3)10-8(15)6(13)5(12)7(14)9(10)16/h18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFKBUUCDOZSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674591 | |

| Record name | 5-Amino-3-methyl-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-84-3 | |

| Record name | 5-Amino-3-methyl-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.